5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine
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Overview
Description
“5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine” is a derivative of 1H-pyrazolo[3,4-b]pyridine . These compounds are of significant interest due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied. The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . A specific synthesis process involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline .Chemical Reactions Analysis
One known chemical reaction involving a similar compound, 5-Amino-3-methyl-1-phenylpyrazole, is its reaction with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluorinated Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Nucleosides : Research by Iaroshenko et al. (2009) details the synthesis of fluorinated pyrazolo[3,4-b]pyridine nucleosides, indicating their potential as mimetics of the transition state in adenosine deaminase activity (Iaroshenko et al., 2009).
Synthesis of Fluorine-Containing Pyrazoles and Pyridines : Joshi et al. (1979) synthesized fluorine-containing 5-amino-1,3-disubstituted pyrazoles, leading to 1H-pyrazolo[3,4-b]pyridines, which have been characterized for their structure and potential applications (Joshi, Pathak, & Garg, 1979).
Domino Reactions for Synthesis of Pyrazolo[3,4-b]pyridines : Gunasekaran et al. (2014) reported a method for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, a process that forms multiple bonds and a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).
Applications in Medicinal Chemistry
Synthesis of Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, showing promising bioactivity against various cancer cell lines (Chavva et al., 2013).
Antibacterial Screening : Maqbool et al. (2014) synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids and evaluated their antibacterial activities, finding some compounds to be effective antibacterial agents (Maqbool et al., 2014).
Antitumor and Antimicrobial Activities : El-Borai et al. (2012) conducted a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation, assessing their antitumor and antimicrobial activities (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been associated with various targets, including tropomyosin receptor kinases (trks) and polo-like kinase 4 (plk4) . These targets play crucial roles in cell proliferation and differentiation .
Mode of Action
Similar compounds in its class have been shown to inhibit their targets, thereby affecting cell proliferation and differentiation .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell proliferation and differentiation .
Result of Action
Similar compounds in its class have been shown to inhibit their targets, potentially leading to effects on cell proliferation and differentiation .
Properties
IUPAC Name |
5-fluoro-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBCBJFDSSWESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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